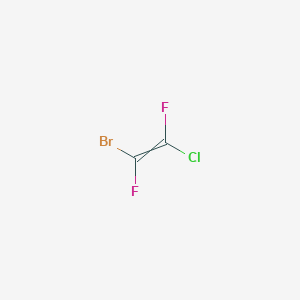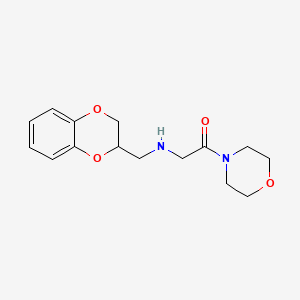
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- is a complex organic compound that features a morpholine ring substituted with a benzodioxan moiety and a glycine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific synthesis of Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)-, the reaction involves the use of benzodioxan-2-ylmethylamine and glycine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of morpholine derivatives often employs solid-phase synthesis techniques and transition metal catalysis to achieve high yields and purity . The use of stereoselective methods and advanced catalytic systems ensures the efficient production of these compounds on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzodioxan moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The benzodioxan moiety is known to interact with certain enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with a wide range of applications in organic synthesis and medicinal chemistry.
Benzodioxan derivatives: Compounds with similar structural features and potential bioactivity.
Glycine derivatives: Molecules that share the glycine moiety and exhibit various biological activities.
Uniqueness
Morpholine, 4-(N-(1,4-benzodioxan-2-ylmethyl)glycyl)- is unique due to its combination of a morpholine ring, benzodioxan moiety, and glycine derivative. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3562-90-1 |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-7-19-8-6-17)10-16-9-12-11-20-13-3-1-2-4-14(13)21-12/h1-4,12,16H,5-11H2 |
Clé InChI |
QMUSGMDQTITBDL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CNCC2COC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


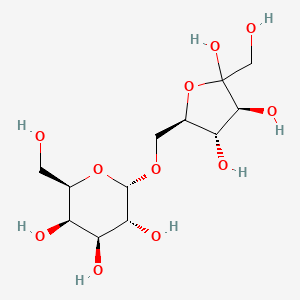
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
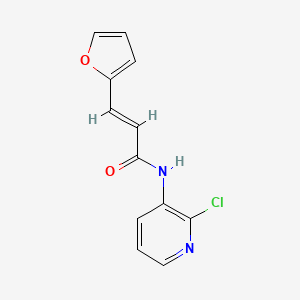
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
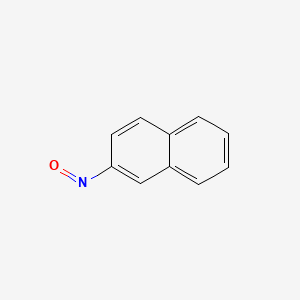
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
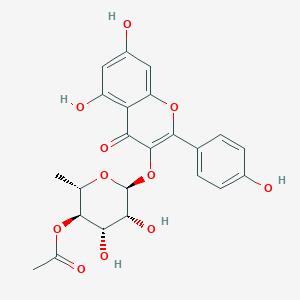
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
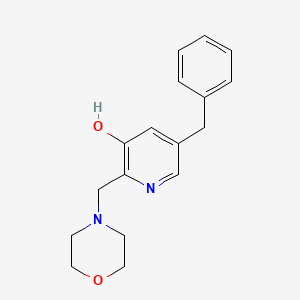
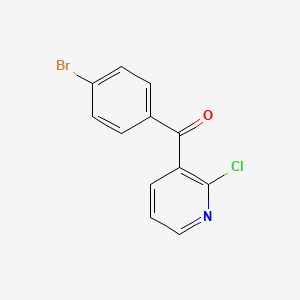
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
